Fasentin

描述

准备方法

Fasentin is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl acetoacetate under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but laboratory synthesis provides a reliable approach for research purposes.

化学反应分析

Fasentin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly involving the chloro and trifluoromethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. .

科学研究应用

In Vitro Studies

- Endothelial Cell Models : Fasentin was tested using tube formation assays where it demonstrated a dose-dependent inhibition of endothelial cell tube formation. At 100 µM, this compound completely inhibited this process, indicating its strong anti-angiogenic properties .

- Cancer Cell Lines : In studies involving leukemia and prostate cancer cells, this compound halved glucose uptake at an 80 µM concentration. This effect was linked to its interaction with GLUT-1 and GLUT-4 transporters, suggesting that targeting glucose metabolism could be a viable strategy for cancer therapy .

In Vivo Studies

This compound's efficacy has also been evaluated in vivo using models such as the chick embryo chorioallantoic membrane (CAM) assay and zebrafish regeneration assays:

- Chick Embryo CAM Assay : At a concentration of 50 nmol per disc, this compound altered vascularization patterns significantly compared to control groups, indicating its potential to disrupt normal angiogenesis .

- Zebrafish Models : The compound was shown to impair neovascularization during fin regeneration, further supporting its role as an anti-angiogenic agent .

Case Studies and Clinical Implications

While extensive preclinical studies highlight the promise of this compound in cancer therapy, there is a need for clinical trials to validate these findings. The modulation of glucose metabolism presents an innovative approach to sensitizing tumors to conventional therapies like chemotherapy and radiation.

Summary of Findings

| Application Area | Mechanism | Key Findings | Model Used |

|---|---|---|---|

| Anti-Angiogenesis | Inhibition of endothelial cell function | Complete inhibition of tube formation at 100 µM | In vitro (HMECs) |

| Cancer Therapy | Glucose transporter inhibition | Halved glucose uptake in cancer cells at 80 µM | In vitro (leukemia and prostate cancer) |

| Vascular Disruption | Alteration of vascularization patterns | Significant changes observed at 50 nmol/disc | In vivo (CAM assay) |

| Regeneration Impairment | Neovascularization disruption | Impaired fin regeneration in zebrafish | In vivo (zebrafish model) |

作用机制

Fasentin exerts its effects by inhibiting glucose uptake through the modulation of glucose transporters GLUT-1 and GLUT-4. This inhibition leads to decreased glucose availability in cells, which can induce cell death in glucose-dependent cancer cells. This compound interacts with a unique site in the intracellular channel of GLUT-1, blocking glucose transport and sensitizing cells to death receptor stimuli .

相似化合物的比较

Fasentin is unique due to its specific interaction with GLUT-1 and GLUT-4 transporters. Similar compounds include:

STF-31: Another GLUT-1 inhibitor, but with different binding characteristics.

BAY-876: A selective GLUT-1 inhibitor used in cancer research.

WZB117: A GLUT-1 inhibitor that also targets glucose uptake in cancer cells. This compound’s distinct binding site and mechanism of action set it apart from these similar compounds, making it a valuable tool in research .

生物活性

Fasentin is a small molecule known primarily for its role as an inhibitor of glucose transporters, particularly GLUT1 and GLUT4. Its biological activity has been explored in various contexts, including cancer treatment and angiogenesis inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions primarily by inhibiting glucose transport, which is crucial for the metabolism of cancer cells. The compound has been shown to preferentially inhibit GLUT4 over GLUT1, with an IC50 value of approximately 68 μM . This inhibition impacts cellular processes such as proliferation, differentiation, and invasion in various cell types, particularly endothelial cells and glioblastoma stem cells.

Inhibition of Endothelial Cell Functions

Research indicates that this compound significantly diminishes endothelial cell proliferation and differentiation. In vitro studies demonstrated that this compound inhibited tube formation in human microvascular endothelial cells (HMECs) in a dose-dependent manner. At 100 µM, this compound completely inhibited tube formation, while 50 µM showed partial effects . The compound induces cell cycle arrest at the G0/G1 phase, reducing the number of cells in the S phase without inducing cytotoxicity .

Table 1: Effects of this compound on Endothelial Cells

| Concentration (µM) | Effect on Tube Formation | Cell Cycle Phase Arrest | MMP-2 Levels |

|---|---|---|---|

| 50 | Partial inhibition | G0/G1 | Decreased |

| 100 | Complete inhibition | G0/G1 | Decreased |

Impact on Cancer Cell Lines

This compound has also been studied for its effects on various cancer cell lines. In glioblastoma stem cells (GSCs), silencing GLUT1 using this compound resulted in decreased cell viability and tumorsphere formation, indicating its potential as a therapeutic agent against aggressive tumors . Additionally, it sensitizes tumor cells to apoptosis through its interaction with the Fas receptor .

Case Study: Glioblastoma

In a study involving glioblastoma specimens, this compound was shown to effectively downregulate GLUT1 expression, correlating with reduced tumor growth and enhanced sensitivity to chemotherapy. This suggests that this compound may serve as an adjunct therapy in treating glioblastoma by targeting glucose metabolism pathways .

Table 2: Effects of this compound on Glioblastoma Cells

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Viability (%) | 100 | 62 |

| Tumorsphere Formation (%) | 100 | 45 |

| GLUT1 Expression (Relative Units) | 1.0 | 0.4 |

In Vivo Studies

This compound's biological activity extends beyond in vitro studies. In vivo experiments using chick embryos demonstrated altered vascularization patterns when treated with this compound, indicating its anti-angiogenic properties . Additionally, zebrafish models showed impaired neovascularization during caudal fin regeneration when exposed to this compound.

Signaling Pathways Affected by this compound

This compound's modulation of cellular functions is linked to its effects on key signaling pathways:

- ERK1/2 Pathway : this compound appears to partially inhibit the ERK signaling pathway, which plays a crucial role in endothelial cell proliferation and differentiation .

- PI3K/Akt Pathway : The compound induces Akt phosphorylation in a dose-dependent manner, activating the PI3K/Akt pathway that promotes cell survival and proliferation .

属性

IUPAC Name |

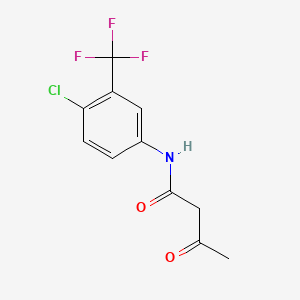

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYIJZMBLZXJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358175 | |

| Record name | Fasentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392721-37-8 | |

| Record name | Fasentin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16759 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fasentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fasentin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fasentin and how does it exert its biological effects?

A: this compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a small molecule identified as a chemical sensitizer to death receptor stimuli, particularly FAS (also known as Apo-1 or CD95) and tumor necrosis factor apoptosis-inducing ligand (TRAIL). [] It primarily acts by inhibiting glucose uptake in cells. [] This inhibition disrupts cellular metabolism and sensitizes cells to death receptor-mediated apoptosis, a process often evaded by cancer cells. []

Q2: How does this compound inhibit glucose uptake?

A: While the precise mechanism remains under investigation, research suggests that this compound interacts with the intracellular channel of GLUT1, a key glucose transport protein. [] Virtual docking studies using a homology model of GLUT1 showed this compound interacting with a unique site within this channel, hindering glucose passage. []

Q3: Is there evidence to support the role of glucose transport inhibition in this compound's activity?

A: Yes. Studies have shown that culturing cells in a low-glucose environment mimics the effects of this compound, sensitizing them to FAS-induced apoptosis. [] Additionally, using other GLUT inhibitors and this compound analogues further supports the crucial role of glucose transport inhibition in its mechanism of action. []

Q4: Beyond sensitization to death ligands, are there other cellular effects associated with this compound?

A: this compound has been shown to impact several cellular processes. In lung adenocarcinoma A549 spheroid cells, this compound treatment was linked to increased expression of glucose transporters, metabolic enzymes, and antioxidant enzymes. [] this compound also influenced the Nrf2 signaling pathway, mitochondrial membrane potential, and mitochondrial superoxide production, suggesting a role in oxidative stress responses. [] Furthermore, this compound has demonstrated an ability to diminish endothelial cell proliferation, differentiation, and invasion through a mechanism that appears to be independent of glucose metabolism. [, ]

Q5: Is there evidence that this compound impacts cellular energy metabolism?

A: Yes, research on rat models of chronic heart failure following myocardial infarction indicates that this compound treatment leads to increased expression of cardiac glucose transporters (GLUT) and enhanced glucose uptake in cultured cardiomyocytes. [] These changes were associated with improved left ventricular contractility. [] Additionally, this compound treatment resulted in higher beating rates in cultured cardiomyocytes, an effect abolished by co-treatment with a glucose transporter inhibitor. [] These findings suggest that this compound promotes glucose utilization as an energy source in cardiomyocytes. []

Q6: What is the role of lactate production in the context of this compound's influence on vascular smooth muscle cells?

A: Studies using primary mouse aortic smooth muscle cells (MASMC) have shown that this compound, at a concentration of 60 µM, significantly increased calcification induced by high phosphate conditions. [] This increase in calcification was linked to lactate production, as inhibiting lactate dehydrogenase with sodium oxamate significantly reduced high phosphate-induced calcification. [] These findings suggest that lactate production is necessary for smooth muscle calcification and that this compound might contribute to this process. []

Q7: Does this compound show any promise in cancer treatment?

A: Research suggests that this compound, by inhibiting glucose uptake, could be particularly effective against cancers exhibiting the Warburg effect, a phenomenon where cancer cells rely heavily on glycolysis for energy production even in the presence of oxygen. []

Q8: Are there other potential therapeutic applications for this compound being explored?

A: this compound's influence on glucose metabolism makes it a potential therapeutic target for diabetes-related complications. [] Additionally, its demonstrated effects on endothelial cell function and angiogenesis suggest possible applications in addressing conditions involving abnormal blood vessel formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。